

Penta-N-acetylchitopentaose CAS number and chemical properties.

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Compound of Interest

Compound Name: Penta-N-acetylchitopentaose

Cat. No.: B8118343

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Penta-N-acetylchitopentaose: A Technical Guide for Researchers

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This technical guide provides a comprehensive overview of **Penta-N-acetylchitopentaose**, a significant oligosaccharide in the fields of plant biology and drug development. This document, intended for researchers, scientists, and professionals in drug development, details its chemical properties, experimental protocols for its production and analysis, and its role in key biological signaling pathways.

Chemical Properties of Penta-N-acetylchitopentaose

Penta-N-acetylchitopentaose, a pentamer of N-acetylglucosamine, is a white to almost white solid compound.^[1] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	36467-68-2	[1][2][3][4][5]
Molecular Formula	C40H67N5O26	[1][2][3][4]
Molecular Weight	1033.98 g/mol	[1][4]
Melting Point	285-295°C (with decomposition)	[1]
Solubility	Soluble in water. Specifically, 1 mg/mL in PBS (pH 7.2).[1][2]	[1][2]
Appearance	White to almost white solid	[1]
Storage	-20°C	[1][2][5]
Purity	Typically ≥95%	[2][3]

Experimental Protocols

Production of Penta-N-acetylchitopentaose in *Escherichia coli*

A common method for producing **Penta-N-acetylchitopentaose** is through recombinant *E. coli* expressing the *nodC* gene, which encodes for a chitooligosaccharide synthase.

1. Strain and Plasmid Construction:

- The *nodC* gene from a suitable rhizobial species (e.g., *Mesorhizobium loti*) is cloned into an expression vector, such as pET-28a, under the control of a suitable promoter (e.g., T7 promoter).
- The resulting plasmid is then transformed into a competent *E. coli* expression strain, such as BL21(DE3).

2. Fermentation:

- A two-step fermentation process can be employed for efficient production.

- Step 1 (Cell Growth): The recombinant *E. coli* is cultured in a rich medium (e.g., LB medium) with appropriate antibiotics at 37°C with shaking until a desired cell density is reached.
- Step 2 (Induction and Production): Gene expression is induced by adding an inducer like IPTG. The culture is then transferred to a production medium, which may contain specific precursors to enhance yield, and fermentation is continued.

3. Purification:

- The intracellularly produced **Penta-N-acetylchitopentaose** is extracted from the harvested *E. coli* cells.
- Purification can be achieved through a combination of charcoal adsorption and ion-exchange chromatography.

Analysis of Plant Defense Responses to Chitooligosaccharides

This protocol outlines a method to assess the elicitor activity of **Penta-N-acetylchitopentaose** in plants, such as *Arabidopsis thaliana*.

1. Plant Material and Treatment:

- *Arabidopsis thaliana* seedlings are grown under controlled sterile conditions.
- Seedlings are treated with a solution of **Penta-N-acetylchitopentaose** at a specific concentration. A control group is treated with the solvent alone.

2. Measurement of Reactive Oxygen Species (ROS) Production:

- ROS production, a hallmark of plant defense activation, can be measured using a luminol-based chemiluminescence assay at various time points after treatment.

3. MAP Kinase Activation Assay:

- Protein extracts are prepared from the treated and control seedlings.

- The activation of mitogen-activated protein (MAP) kinases is determined by Western blotting using antibodies specific to the phosphorylated (active) forms of the kinases.

4. Callose Deposition Staining:

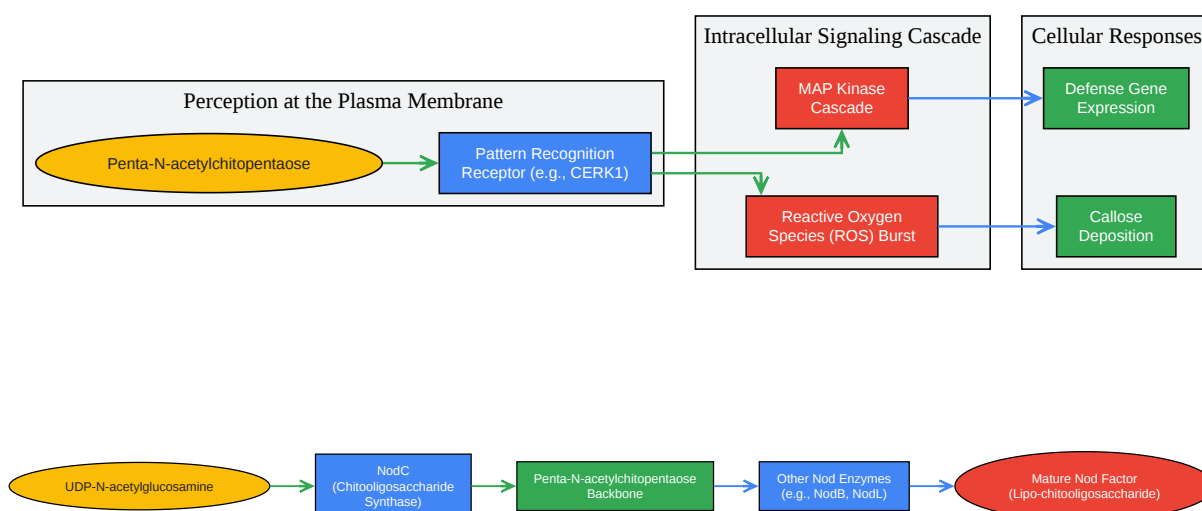
- Callose deposition, a physical barrier against pathogens, is visualized by staining the leaves with aniline blue.
- The number of callose deposits is quantified using fluorescence microscopy.

5. Gene Expression Analysis:

- Total RNA is extracted from the seedlings.
- The expression levels of defense-related genes (e.g., pathogenesis-related genes) are quantified using quantitative real-time PCR (qRT-PCR).

Signaling Pathways

Penta-N-acetylchitopentaose and related chitooligosaccharides are recognized by plants as Pathogen-Associated Molecular Patterns (PAMPs), triggering a signaling cascade known as PAMP-Triggered Immunity (PTI).



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